molecular formula C18H17F3N4O3 B2479949 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034411-27-1

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2479949
CAS RN: 2034411-27-1
M. Wt: 394.354
InChI Key: SOEVITVKRCEPIA-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17F3N4O3 and its molecular weight is 394.354. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has led to the development of novel synthetic methodologies and the characterization of compounds containing piperazine and pyrimidine moieties. For instance, a one-pot Biginelli synthesis was employed to create dihydropyrimidinone derivatives incorporating piperazine or morpholine moieties, demonstrating a simple and efficient method for synthesizing these compounds in good yield (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Biological Activities

Studies have focused on synthesizing novel compounds derived from this chemical structure to evaluate their anti-inflammatory, analgesic, and antimicrobial activities. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Research

The compound's derivatives have been examined for their antiviral activities, particularly against HIV. Synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives has been carried out with the aim of developing non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antimicrobial Activity

The synthesis of new pyridine derivatives incorporating the piperazine moiety was explored, showing variable and modest activity against bacterial and fungal strains, highlighting the potential for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize novel compounds, including mono- and di-substituted hydroquinone and benzoquinone derivatives, showcasing the versatility of electrochemical synthesis in creating structurally diverse compounds (Nematollahi, Momeni, & Khazalpour, 2014).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-16(23-10-22-15)24-3-5-25(6-4-24)17(26)8-12-1-2-13-14(7-12)28-11-27-13/h1-2,7,9-10H,3-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVITVKRCEPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

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